molecular formula C6H10D2O B591110 2E-Hexen-1-ol-2,3-d2 CAS No. 1336883-50-1

2E-Hexen-1-ol-2,3-d2

Cat. No.: B591110
CAS No.: 1336883-50-1
M. Wt: 102.17
Attention: For research use only. Not for human or veterinary use.
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Description

2E-Hexen-1-ol-2,3-d2 is a deuterium-labeled analog of (E)-2-Hexen-1-ol, a volatile organic compound classified as a fatty alcohol and a key "green leaf volatile." This compound is intended for research applications only and is not for diagnostic or therapeutic use. The incorporation of deuterium at the 2 and 3 positions makes this isotopologue an essential internal standard for quantitative mass spectrometry (MS) analysis, improving the accuracy of metabolite profiling. It is also valuable in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies to investigate metabolic pathways and degradation patterns. The non-deuterated form of this compound, (E)-2-Hexen-1-ol, is naturally present in various foods like strawberries, blackberries, tea, and broccoli and is characterized by a strong, fresh green odor . Therefore, this compound is a critical tool for researchers in flavor chemistry, plant-herbivore interactions, and the biosynthesis of aroma compounds, enabling precise and reliable analytical results.

Properties

CAS No.

1336883-50-1

Molecular Formula

C6H10D2O

Molecular Weight

102.17

Purity

99.00%

Synonyms

2E-Hexen-1-ol-2,3-d2

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity Assessment of 2e Hexen 1 Ol 2,3 D2

Regioselective and Stereoselective Synthesis of Deuterated Unsaturated Alcohols

The synthesis of 2E-Hexen-1-ol-2,3-d2 requires precise control over the introduction of two deuterium (B1214612) atoms across a carbon-carbon triple bond to yield an E-alkene. This necessitates a strategy that is both highly stereoselective (favoring trans-addition) and regioselective.

Methodologies for Deuterium Incorporation at the 2,3-Positions of 2E-Hexen-1-ol

The most direct and controllable method for synthesizing 2,3-dideuterated E-alkenes is the trans-selective reduction of a corresponding alkyne precursor. This approach ensures that the deuterium atoms are added exclusively across the former triple bond.

Another approach is the two-stage trans hydrosilylation and protodesilylation. researchgate.net This involves the reaction of the alkyne with a silane (B1218182) in the presence of a ruthenium catalyst, which yields a (Z)-vinylsilane. Subsequent protodesilylation, or more appropriately, deuterodesilylation using a deuterium source, replaces the silyl (B83357) group with a deuterium atom, resulting in the E-alkene. While effective, this method is less direct than a one-step catalytic reduction.

Radical reduction methods using a suitable deuterium donor can also achieve trans-selectivity. For instance, the reduction of alkynes using sodium metal in the presence of a deuterated alcohol like ethanol-d₁ (EtOD-d₁) can produce E-alkenes. acs.org This method, however, may be less compatible with sensitive functional groups compared to modern catalytic systems.

A summary of potential catalytic systems is presented in Table 1.

Catalyst System Deuterium Source Selectivity Key Features Reference
Ruthenium Hydride ComplexDeuterium Gas (D₂)High trans (E) selectivityMild conditions, tolerates various functional groups. acs.orgresearchgate.net
[Cp*Ru(MeCN)₃]PF₆ / CuI/TBAF1. Silane, 2. D₂OHigh trans (E) selectivityTwo-step process (hydrosilylation then deuterodesilylation). researchgate.net
Pd₂(dba)₃ / dppbFormic Acid (DCOOD)Tunable E/Z selectivitySelectivity can be controlled by reaction conditions. acs.org
Sodium DispersionEthanol-d₁High alkene selectivityTransition-metal-free, cost-effective reagents. acs.org

Precursor Design and Reaction Pathway Control for High Isotopic Purity

The logical and most effective precursor for the synthesis of this compound is 2-hexyn-1-ol . This starting material contains the required six-carbon chain and the primary alcohol functionality at the correct position. The carbon-carbon triple bond between C2 and C3 is perfectly positioned for the stereoselective dideuteration. Using 2-hexyn-1-ol ensures that deuterium is not incorporated elsewhere in the molecule, a common issue with methods involving H-D exchange on saturated or vinylic positions.

Control over the reaction pathway is paramount for achieving high isotopic purity. Key factors include:

Choice of Deuterium Source: Using high-purity deuterium gas (D₂) or fully deuterated solvents (e.g., D₂O, methanol-d₄) is critical to maximize the incorporation of deuterium and minimize the formation of partially deuterated or non-deuterated byproducts. rsc.org For transfer hydrogenation/deuteration reactions, deuterated alcohols or silanes serve as efficient isotope donors. marquette.edu

Catalyst Selection: The choice of catalyst, such as a specific ruthenium or palladium complex, dictates the stereochemical outcome (cis vs. trans addition). For this compound, a catalyst known for promoting trans-reduction is essential. acs.orgresearchgate.net

Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized. Incomplete reactions can lead to a mixture of starting material and product, complicating purification. Conversely, overly harsh conditions or prolonged reaction times can lead to over-reduction of the alkene to the fully saturated alkane (1-hexanol-d₄), or potential isomerization of the double bond. acs.org

By starting with 2-hexyn-1-ol and employing a highly E-selective catalytic system with a high-purity deuterium source, the synthesis can be directed efficiently toward the desired this compound with high isotopic fidelity.

Analytical Methodologies for Isotopic Purity and Positional Isomer Assessment

Once synthesized, rigorous analytical methods are required to confirm the structure, verify the percentage of deuterium incorporation, and ensure the deuterium atoms are located at the intended C2 and C3 positions.

Advanced Spectroscopic Techniques for Deuterium Content and Location Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. A combination of ¹H, ²H, and ¹³C NMR provides a complete picture of the isotopic labeling.

¹H NMR Spectroscopy: In the proton NMR spectrum of a successfully synthesized sample, the signals corresponding to the vinylic protons at the C2 and C3 positions should be significantly diminished or entirely absent. The integration of any residual signals compared to other protons in the molecule (e.g., the -CH₂OH or -CH₂CH₃ groups) allows for a quantitative assessment of isotopic purity.

²H NMR (Deuterium) Spectroscopy: This is a direct method to observe the incorporated deuterium. The ²H NMR spectrum is expected to show a signal in the vinylic region, confirming the presence of deuterium on the double bond. wikipedia.org The chemical shifts in ²H NMR are identical to those in ¹H NMR, making signal assignment straightforward. illinois.edumagritek.com The presence of a clear peak in the ²H spectrum corresponding to the vinylic positions is definitive proof of successful deuteration.

¹³C NMR Spectroscopy: Carbon atoms bonded to deuterium exhibit a characteristic multiplet splitting pattern (due to C-D coupling) and are shifted slightly upfield compared to their protonated counterparts. The signals for C2 and C3 in the ¹³C NMR spectrum of this compound would therefore appear as triplets (due to coupling with one deuterium, I=1) and confirm the location of the labels.

Table 2 summarizes the expected NMR observations.

NMR Technique Expected Observation for this compound Information Gained
¹H NMRDisappearance or significant reduction of signals for vinylic protons at C2 and C3.Confirms removal of protons from target positions; allows quantification of isotopic purity.
²H NMRAppearance of a resonance in the vinylic chemical shift region (~5.5-5.8 ppm).Direct detection and confirmation of deuterium incorporation at the double bond. wikipedia.orgillinois.edu
¹³C NMRUpfield shift and triplet splitting for C2 and C3 signals.Confirms the precise location of deuterium atoms on the carbon skeleton.

Chromatographic-Mass Spectrometric Approaches for Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to determine the isotopic enrichment and confirm the molecular weight of the synthesized compound.

For analysis, the this compound is typically separated from any impurities on a GC column before being introduced into the mass spectrometer. In the mass spectrum, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) that is two units higher than that of the unlabeled 2E-Hexen-1-ol.

Molecular Ion Cluster: The relative intensities of the M⁺, [M+1]⁺, and [M+2]⁺ peaks for the unlabeled compound can be compared to the isotopic cluster of the deuterated product. For a pure sample of this compound (MW = 102.17 g/mol ) compared to the unlabeled compound (MW = 100.16 g/mol ), the base peak in the molecular ion region will shift by +2 amu. The distribution of masses in this cluster allows for the calculation of the percentage of d₀, d₁, and d₂ species, providing a precise measure of isotopic enrichment.

Fragmentation Analysis: The fragmentation pattern can further confirm the location of the deuterium labels. researchgate.netnih.gov Allylic alcohols often lose a water molecule or the alkyl chain. rsc.org Observing a shift of +2 amu in fragments containing the C2-C3 bond, but not in fragments that have lost this part of the molecule, provides strong evidence for the specific location of the deuterium atoms. For allylic alcohols, derivatization with agents like trimethylsilyl (B98337) (TMS) can yield more predictable fragmentation patterns for robust analysis. nih.gov

Application in Mechanistic Organic and Bioorganic Chemistry

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE) with 2E-Hexen-1-ol-2,3-d2

The kinetic isotope effect (KIE) is a powerful phenomenon for determining reaction mechanisms. It is observed as a change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org In the case of this compound, the substitution of hydrogen with deuterium (B1214612) at the C2 and C3 positions provides a sensitive probe for bond-breaking and bond-forming events at these centers during a reaction.

The underlying principle of the KIE is rooted in the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. princeton.edummcmodinagar.ac.in A carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated compound will react more slowly, resulting in a "normal" primary KIE (kH/kD > 1). princeton.edummcmodinagar.ac.in Conversely, if no bond to the isotope is broken in the rate-determining step, a smaller, secondary KIE may be observed. princeton.edu

Investigation of Proton Transfer and Hydrogen Abstraction Processes

The use of this compound is particularly insightful for studying reactions that involve proton transfer or hydrogen abstraction at the C2 or C3 position. A significant primary KIE would provide strong evidence that the C-H/C-D bond at either of these positions is being cleaved in the slowest step of the reaction. For example, in an E2 elimination reaction, where a base removes a proton, a substantial deuterium isotope effect is expected, often with kH/kD values around 2 to 6 at room temperature. princeton.edumdpi.com This is because the C-H bond is broken in the concerted, rate-determining step. princeton.edulibretexts.org In contrast, an E1 elimination, where the C-H bond is broken after the rate-determining step, would exhibit a much smaller, secondary KIE. princeton.edu By measuring the rate of reaction for both 2E-Hexen-1-ol and its deuterated analog, this compound, under identical conditions, the magnitude of the KIE can be determined, thus distinguishing between these and other potential mechanisms.

Stereochemical Probing of Reaction Pathways

Isotopic labeling with this compound can also be instrumental in probing the stereochemistry of a reaction. The known positions of the deuterium atoms allow for the tracking of their fate in the product molecules. For instance, in reactions involving additions to the double bond or rearrangements, the stereochemical orientation of the deuterium atoms in the products can reveal the stereospecificity or stereoselectivity of the reaction. This information is crucial for understanding whether a reaction proceeds, for example, through a syn- or anti-addition mechanism. In a syn-addition, the two new bonds are formed on the same face of the double bond, whereas in an anti-addition, they are formed on opposite faces. The analysis of the product's stereochemistry, often by techniques like NMR spectroscopy, can elucidate the geometric constraints of the transition state.

Tracing Molecular Rearrangements and Transformation Pathways

Isotopic labeling is a cornerstone technique for tracing the pathways of atoms and bonds during complex molecular transformations. researchgate.net

Isotopic Labeling for Unraveling Complex Organic Transformations

In complex organic reactions, such as rearrangements or multi-step syntheses, it can be challenging to determine the precise origin and destination of each atom. By using this compound as a starting material, the deuterium atoms act as traceable markers. Following the reaction and analyzing the isotopic distribution in the products and any intermediates allows chemists to map the movement of the C2 and C3 positions of the original molecule. This can reveal whether a particular carbon-carbon bond migrates, if a ring opens or closes, or how a functional group is transferred. For example, in a Claisen rearrangement, the deuterium labels would help to confirm the concerted, pericyclic nature of the reaction by showing their new positions in the rearranged product.

Mechanistic Insights into Oxidation and Reduction Processes Involving 2E-Hexen-1-ol

The oxidation and reduction of alcohols are fundamental transformations in organic chemistry. masterorganicchemistry.com The use of this compound can provide key insights into the mechanisms of these processes.

Oxidation: In the oxidation of 2E-Hexen-1-ol to (E)-2-hexenal, the primary alcohol is converted to an aldehyde. plapiqui.edu.ar If the mechanism involves the removal of a hydrogen atom from the C1 position and another from the hydroxyl group, deuteration at C2 and C3 would likely result in a secondary KIE, providing information about changes in hybridization at these carbons in the transition state. princeton.edu However, if the oxidation proceeds via a mechanism that involves the double bond, such as epoxidation followed by rearrangement, the deuterium labels would be crucial in tracking the stereochemical and regiochemical course of the reaction.

Reduction: In the reduction of the double bond of 2E-Hexen-1-ol, the deuterium labels at C2 and C3 would be retained in the resulting hexan-1-ol. The stereochemistry of the resulting deuterated hexanol would reveal the stereoselectivity of the hydrogenation process (e.g., syn- or anti-addition of hydrogen). This information is vital for understanding how the substrate interacts with the catalyst surface or the reducing agent.

Enzymatic Reaction Mechanism Elucidation

The principles of KIE and isotopic labeling are equally powerful in the realm of bioorganic chemistry for elucidating the mechanisms of enzyme-catalyzed reactions. Many enzymes exhibit high specificity, and understanding how they achieve this requires detailed mechanistic knowledge.

For instance, enzymes like lipoxygenase are involved in the biosynthesis of compounds derived from unsaturated fatty acids, a process that can involve allylic alcohols like hexenols. tandfonline.comresearchgate.net By using this compound as a substrate for an enzyme that metabolizes it, researchers can investigate several aspects of the enzymatic reaction. A primary KIE would indicate that a C-H bond at C2 or C3 is broken in the rate-limiting step of the enzymatic cycle. This could be, for example, a hydrogen abstraction by a radical species within the enzyme's active site.

Substrate Specificity and Catalytic Mechanism Studies of Enzymes Acting on Hexenols

The use of deuterated substrates like this compound is a cornerstone in studying the substrate specificity and catalytic mechanisms of various enzymes, such as alcohol dehydrogenases (ADHs) and acyltransferases. researchgate.netannualreviews.org These enzymes are pivotal in the metabolism of alcohols and the biosynthesis of esters, which contribute to the flavors and aromas in many natural products. annualreviews.orgfoodb.ca

Enzymes exhibit remarkable specificity for their substrates. In the case of ADHs from Saccharomyces cerevisiae, these enzymes primarily act on primary unbranched aliphatic alcohols. researchgate.net The structure of the alcohol, including chain length and the presence of double bonds, significantly influences the binding affinity and catalytic rate. By comparing the kinetic parameters of the non-deuterated substrate, (2E)-hex-2-en-1-ol, with its deuterated counterpart, researchers can dissect the binding and chemical steps of the reaction.

The catalytic cycle of many ADHs involves the transfer of a hydride ion from the alcohol substrate to a cofactor, typically NAD⁺. researchgate.net The introduction of deuterium at the C2 position, adjacent to the hydroxyl group, can reveal whether the C-H bond cleavage at this position is a key determinant of the reaction rate. Similarly, deuterium at the C3 position can provide insights into electronic effects or conformational changes within the active site during catalysis.

Studies on acyltransferases, which catalyze the formation of esters, also benefit from deuterated hexenols. For instance, while some acyltransferases can utilize a broad range of alcohols, others show marked preference. annualreviews.org The enzyme RhAAT1 from rose, for example, is inefficient with cis-3-hexen-1-ol, whereas a strawberry acyltransferase (SAAT) can act on a wider variety of alcohols. annualreviews.org Using this compound can help elucidate the structural and electronic requirements of the active site that govern this specificity. If the deuterium substitution significantly alters the reaction rate (a kinetic isotope effect), it suggests that C-H bond breaking is involved in the rate-determining step of the enzymatic reaction.

The investigation of these mechanisms often involves a combination of steady-state kinetics, transient kinetics, and structural biology techniques like X-ray crystallography. nih.govitmedicalteam.pl These methods, coupled with the use of isotopically labeled substrates, provide a comprehensive picture of how enzymes recognize and transform hexenols.

Identification of Rate-Limiting Steps and Transition State Characterization

A primary application of this compound in enzymology is the determination of rate-limiting steps and the characterization of transition states through the measurement of kinetic isotope effects (KIEs). libretexts.org A KIE is the ratio of the reaction rate for a substrate with a lighter isotope (like hydrogen) to the rate for the same substrate with a heavier isotope (like deuterium). youtube.com

A "primary" KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. libretexts.org For an alcohol dehydrogenase-catalyzed oxidation of 2E-Hexen-1-ol, a significant primary KIE upon deuteration at C1 would strongly indicate that the hydride transfer from the alcohol to the cofactor is the slowest step.

A "secondary" KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. libretexts.org Deuteration at the C2 and C3 positions of 2E-hexen-1-ol would be expected to produce secondary KIEs. These effects, though smaller than primary KIEs, provide valuable information about changes in hybridization or the steric and electronic environment of the transition state compared to the ground state. For example, an inverse secondary KIE (kH/kD < 1) can indicate a change from sp² to sp³ hybridization at a carbon center in the transition state.

The magnitude of the KIE can help distinguish between different potential mechanisms. For example, in a concerted reaction where proton transfer and hydride transfer occur simultaneously, the observed KIE might differ from a stepwise mechanism where these events are separate. nih.gov By measuring KIEs under various conditions (e.g., in H₂O versus D₂O solvent), researchers can further dissect the contributions of different proton transfers in the catalytic cycle. nih.gov

The characterization of the transition state is a key goal of mechanistic enzymology. marquette.edusquarespace.com The transition state is a high-energy, transient species that is difficult to observe directly. However, KIEs provide an experimental window into its structure and properties. nih.gov By analyzing how isotopic substitution affects the reaction rate, scientists can infer details about the geometry and charge distribution of the transition state, which is crucial for understanding the source of an enzyme's catalytic power. nih.gov For instance, studies on various enzymes have used KIEs to reveal whether a transition state is more "dissociative" (bond-breaking is advanced) or "associative" (bond-making is advanced). squarespace.com

Utilization in Biosynthetic Pathway Delineation

Tracing Precursor Incorporation and Metabolic Flux in Biological Systems

Metabolic flux analysis, which measures the rates of metabolic reactions, is significantly enhanced by the use of stable isotope tracers like 2E-Hexen-1-ol-2,3-d2. nih.govnih.gov This approach allows for the quantitative analysis of the flow of atoms through a metabolic network, providing a dynamic picture of cellular metabolism. nih.govresearchgate.net The deuterium (B1214612) label acts as a beacon, enabling the tracking of the compound's fate from its introduction as a precursor to its incorporation into downstream products. nih.gov This method is particularly advantageous as it is non-radioactive and can be used in studies on whole organisms, including human patients. nih.govoup.com

The biosynthesis of C6-volatiles, including hexenols, is a crucial aspect of plant defense and aroma formation. ttu.edumdpi.com These compounds are typically formed from the enzymatic degradation of fatty acids like linolenic and linoleic acids. mdpi.comkyoto-u.ac.jp Studies have shown that plants can take up exogenous hexenols and convert them into other compounds, such as hexenyl acetates. ttu.eduresearchgate.net For instance, when tomato plants are exposed to airborne (Z)-3-hexenol, they absorb it and convert it into a defensive glycoside, (Z)-3-hexenylvicianoside. researchgate.net The use of deuterated hexenol, such as d2-(Z)-3-hexenol, has been instrumental in confirming this uptake and transformation process. researchgate.net

In microorganisms, such as yeast, the biosynthesis of hydrocarbons and related compounds has also been investigated using labeled substrates. unl.pt For example, Saccharomyces cerevisiae can oxidize (E)-2-hexen-1-ol to (E)-2-hexenal under aerobic conditions and catalyze the reverse reaction under anaerobic conditions. researchgate.net

Table 1: Examples of Labeled Precursors in Biosynthetic Studies

Stable isotope labeling is a powerful technique for identifying previously unknown metabolites and branch points in metabolic pathways. frontiersin.org By introducing a labeled compound, researchers can trace the label's incorporation into various downstream molecules. The pattern of label distribution helps to elucidate the connections within the metabolic network. nih.gov Software tools can then be used to analyze these patterns and map them to known metabolic models, highlighting significantly affected pathways. researchgate.net This untargeted approach allows for the discovery of novel intermediates and provides a more comprehensive understanding of metabolic regulation. nih.gov

Investigation of Hexenol Biosynthesis in Plants and Microorganisms

Understanding Biotransformation Pathways of this compound

Biotransformation refers to the chemical modifications of compounds by living organisms. Studying the biotransformation of this compound reveals how organisms metabolize this specific compound, including the enzymes involved and the resulting products.

In vitro studies using isolated enzymes are crucial for understanding the specific biochemical reactions a compound undergoes. For example, alcohol dehydrogenases (ADHs) are known to be involved in the conversion of hexenols to hexenals. acs.org Recombinant Saccharomyces cerevisiae alcohol dehydrogenase (ScADH1) has been shown to reduce trans-2-hexenal (B146799) to trans-2-hexenol. acs.orgnih.gov Conversely, aryl alcohol oxidase from the mushroom Pleurotus eryngii can oxidize trans-2-hexen-1-ol (B124871) to trans-2-hexenal. clearsynth.com The use of deuterated substrates in such enzymatic assays can help to elucidate reaction mechanisms and kinetic isotope effects.

Table 2: Enzymes Involved in Hexenol/Hexenal (B1195481) Biotransformation

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Deuterated compounds like this compound are invaluable as internal standards in these analyses. Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be distinguished by mass spectrometry. This allows for accurate quantification of the target analyte by correcting for variations during sample preparation and analysis. The use of deuterated standards is a cornerstone of robust and reliable metabolomic profiling, which is essential for elucidating complex metabolic pathways.

Advanced Spectroscopic Investigations Employing 2e Hexen 1 Ol 2,3 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements

NMR spectroscopy, a cornerstone of chemical analysis, gains significant analytical power with the use of isotopically labeled compounds like 2E-Hexen-1-ol-2,3-d2. The substitution of protons with deuterons offers several advantages for detailed structural and dynamic studies.

Deuterium (B1214612) (²H) NMR spectroscopy directly probes the environment of the labeled sites within a molecule. While less sensitive than proton (¹H) NMR, ²H NMR offers distinct advantages for studying molecular conformation and dynamics. nih.govchemrxiv.org The quadrupolar nature of the deuterium nucleus results in relaxation times and spectral lineshapes that are highly sensitive to the local molecular motion and orientation.

In the context of this compound, ²H NMR can be employed to study the conformational preferences around the C2-C3 bond. The rotational dynamics and the population of different staggered conformations (gauche and anti) can be inferred from the analysis of deuterium quadrupolar coupling constants and relaxation times. These parameters provide a more detailed picture of the molecular flexibility and the energetic barriers to rotation than what can be obtained from ¹H NMR alone.

Furthermore, in anisotropic media such as liquid crystals, the deuterium NMR spectrum can split into a doublet, the magnitude of which (the residual quadrupolar coupling) is dependent on the average orientation of the C-D bond with respect to the director of the liquid crystal. rsc.org This allows for the determination of molecular order parameters and provides a more refined model of the conformational distribution in solution.

The substitution of a proton with a deuteron (B1233211) can cause small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the isotopic perturbation of chemical shifts. nih.govresearchgate.netorganicchemistrydata.org This effect, though subtle, can be a powerful tool for stereochemical assignment, particularly in differentiating between diastereomers or assigning the relative configuration of stereocenters. nih.gov

In the case of derivatives of this compound, the deuterium atoms at C2 and C3 can influence the chemical shifts of neighboring protons and carbons. The magnitude and direction (upfield or downfield) of these isotopic shifts are dependent on the spatial relationship between the deuterium atoms and the observed nucleus. For instance, in a rigid cyclic derivative, a nucleus in a syn relationship to a deuterium atom will experience a different isotopic shift compared to a nucleus in an anti relationship.

This method is particularly useful when other NMR parameters, such as coupling constants or NOE (Nuclear Overhauser Effect) enhancements, are ambiguous or difficult to interpret. By comparing the ¹H or ¹³C NMR spectra of the deuterated and non-deuterated analogues, the subtle differences in chemical shifts can be correlated to specific stereochemical arrangements. Research has shown that for acyclic 1,3-diols, the magnitude of the deuterium-induced isotope shift on the hydroxyl proton chemical shift can reliably distinguish between syn and anti relative configurations. nih.gov

Table 1: Representative Isotopic Perturbation of Chemical Shifts in Acyclic Diols nih.gov

Relative ConfigurationTypical Upfield Isotope Shift (ppb)
anti-1,3-diols2-16
syn-1,3-diols20-33

Note: This table provides a general range observed in polyacetate and polypropionate frameworks and serves as an illustrative example of the application of this technique.

The presence of deuterium in this compound facilitates the use of advanced multi-nuclear NMR experiments to probe intermolecular and intramolecular interactions. nih.govrsc.orgmdpi.com Techniques that correlate different nuclei, such as ¹H, ²H, and ¹³C, can provide a comprehensive picture of the molecular structure and its interactions with the surrounding environment.

For example, ²H-¹H correlation spectroscopy (COSY) can be used to establish connectivity between the deuterated and protonated parts of the molecule, confirming the position of the isotopic label. chemrxiv.org Furthermore, in studies involving the binding of this compound to a receptor or its solvation in a complex medium, multi-nuclear NMR can reveal specific points of interaction. Changes in the chemical shifts and relaxation rates of the deuterium and carbon nuclei upon interaction can identify the parts of the molecule involved in binding.

The use of chiral solvating agents in conjunction with multi-nuclear NMR can also be used to determine the enantiomeric purity of chiral derivatives of this compound. rsc.orgmdpi.com The differential interaction of the two enantiomers with the chiral solvating agent leads to separate signals in the NMR spectrum, allowing for their quantification. The simplicity of multinuclear NMR spectra compared to proton spectra, along with larger chemical shift dispersion, makes nuclei like ¹³C and ²H particularly suitable for such analyses. mdpi.com

Isotopic Perturbation of Chemical Shifts for Stereochemical Assignment

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with isotopic labeling, it becomes an invaluable tool for understanding the intricate details of ion fragmentation and for characterizing unknown metabolites. capes.gov.brcore.ac.ukresearchgate.net

The fragmentation of a molecule in a mass spectrometer follows specific pathways that are governed by the principles of chemical reactivity in the gas phase. Elucidating these fragmentation mechanisms is crucial for the structural interpretation of mass spectra. Isotopic labeling with deuterium, as in this compound, provides a clear and direct method for tracing the fate of specific atoms during fragmentation. capes.gov.brcore.ac.ukresearchgate.net

When this compound is analyzed by mass spectrometry, the resulting fragment ions will have mass-to-charge ratios that are shifted by one or two mass units depending on whether one or both deuterium atoms are retained in the fragment. By carefully analyzing the mass shifts of the fragment ions compared to the unlabeled analogue, it is possible to pinpoint which parts of the molecule are lost and which are retained in each fragmentation step. msu.edu This information is instrumental in proposing and validating detailed mechanisms for ion dissociation. capes.gov.brcore.ac.uk

For example, if a fragmentation pathway involves the loss of a neutral molecule containing the C2 and C3 positions, the corresponding fragment ion in the spectrum of this compound would show a mass consistent with the loss of the deuterated fragment. Conversely, if these positions are retained, the fragment ion will be heavier by two mass units.

Table 2: Hypothetical Fragmentation of 2E-Hexen-1-ol and its 2,3-d2 Isotopologue

Unlabeled Fragmentm/zDeuterated Fragmentm/zInterpretation
[M-H₂O]⁺82[M-HDO]⁺83Loss of water involves a hydrogen from a non-deuterated position and the hydroxyl group.
[C₄H₇]⁺55[C₄H₅D₂]⁺57The C4 alkyl fragment retains the deuterium labels.
[C₂H₅O]⁺45[C₂H₃D₂O]⁺47The fragment containing the C1-C3 portion retains the deuterium labels.

Note: This table presents a hypothetical scenario to illustrate the principles of using isotopic labeling in fragmentation analysis. Actual fragmentation patterns would be determined experimentally.

In drug metabolism studies and the analysis of natural products, identifying the structure of metabolites and derivatives is a key task. The synthesis of putative metabolites and comparison of their mass spectral fragmentation patterns with those produced by biological systems is a common approach for structural confirmation. nih.gov The use of isotopically labeled precursors like this compound can greatly simplify this process. nih.gov

When this compound is used as a substrate in a metabolic study, any resulting metabolites will carry the deuterium label, unless the metabolic transformation occurs at the labeled positions. The mass spectra of these metabolites will exhibit characteristic isotopic signatures that make them easily distinguishable from endogenous compounds in the biological matrix. nih.gov

Furthermore, the fragmentation pattern of a deuterated metabolite provides crucial information for determining the site of metabolic modification. nih.govscitechnol.com For instance, if a hydroxylation reaction occurs at a non-deuterated position, the resulting metabolite will be heavier by 18 Da (16 for the oxygen and 2 for the deuteriums). The fragmentation pattern will be similar to the parent compound but shifted to a higher mass. However, if the hydroxylation occurs at C2 or C3, it would likely involve the loss of a deuterium atom, leading to a different mass shift and a significantly altered fragmentation pattern. This allows for the precise localization of the metabolic modification on the molecular scaffold. nih.gov

To generate the requested article, research focusing on the following would be necessary:

Infrared (IR) and Raman spectra of this compound in various states (e.g., gas, liquid, in solution).

Vibrational band assignments for the deuterated compound, which would involve correlating observed spectral peaks with specific molecular vibrations. The deuterium labeling at the 2 and 3 positions would significantly alter the frequencies of vibrations involving these atoms (C-D stretching and bending modes) compared to the C-H vibrations in the non-deuterated compound.

Conformational analysis that utilizes the differences in vibrational spectra to identify and quantify the different rotational isomers (conformers) of this compound. This would involve studying how the spectra change with temperature or solvent.

Interaction studies where the vibrational spectra of this compound are monitored upon interaction with other molecules or surfaces. Changes in the vibrational frequencies would provide insights into the nature and strength of these interactions, such as hydrogen bonding.

The search results did yield spectroscopic data for the non-deuterated (E)-2-Hexen-1-ol, which serves as a foundational reference. nih.govnist.govnist.govchemicalbook.comchemicalbook.com However, without dedicated studies on the 2,3-d2 isotopologue, a detailed and scientifically accurate article on its specific use in advanced spectroscopic investigations, as outlined in the request, cannot be constructed.

Research in Environmental Fate and Degradation Pathways

Isotopic Tracing of 2E-Hexen-1-ol-2,3-d2 in Environmental Matrices

Isotopically labeled compounds are invaluable tools in environmental science for tracking the transformation and degradation of substances. The use of deuterium-labeled compounds like this compound allows researchers to distinguish the compound of interest from the complex organic background of environmental matrices such as soil and water and to quantify it accurately using isotope dilution assays. acs.orgimreblank.ch While the synthesis of deuterated hexenol standards for use in quantification and metabolic studies is established, specific research detailing the environmental fate of this compound in soil and water systems is not extensively documented in publicly available literature. imreblank.ch

The transformation of (E)-2-hexen-1-ol in the environment occurs through both biotic and abiotic processes. Abiotic degradation in the atmosphere is driven by reactions with OH, O3, and NO3 radicals. acs.orgresearchgate.net In aqueous systems, reactions with these same radicals are also significant degradation pathways. acs.org

In soil, environmental conditions modulate the behavior of GLVs. For instance, soil humidity can influence the diffusion of these volatile compounds. rsc.org While specific studies on the transformation of this compound in soil and water are scarce, it is understood that upon entering these environments, the compound would be subject to microbial action and other degradation processes similar to its non-labeled form. The primary transformation pathway for the parent compound, (E)-2-hexen-1-ol, in plants and many microbes is its oxidation or reduction, catalyzed by enzymes like alcohol dehydrogenase. mdpi.com

The degradation products of (E)-2-hexen-1-ol are dependent on the degradation pathway. In atmospheric gas-phase reactions with OH radicals, butanal has been identified as a major degradation product. researchgate.net In biotransformation processes, the precursor, (E)-2-hexenal, is reduced to form (E)-2-hexen-1-ol. frontiersin.orgnih.gov Conversely, the alcohol can be oxidized back to the aldehyde. researchgate.net

There is limited information regarding the persistence of (E)-2-hexen-1-ol in soil and water matrices. A safety data sheet for the compound indicates that it is not considered to be persistent, bioaccumulative, or toxic (PBT). chemicalbook.com Its water solubility is reported as very slight, which would affect its mobility and persistence in aquatic systems. nih.gov Isotopic tracing with this compound would be the definitive method to accurately determine its half-life and degradation products in these specific environments.

Biotic and Abiotic Transformation Mechanisms in Soil and Water Systems

Microbial Metabolism and Bioremediation Studies

The bioremediation of organic pollutants using microorganisms is a field of active research. oup.comresearchgate.net GLVs like (E)-2-hexen-1-ol are naturally occurring substances that are part of the carbon cycle and are readily metabolized by many organisms.

Various microorganisms are known to metabolize hexenols and their precursors. Fungi, in particular, are known to produce a wide array of volatile organic compounds, including 1-hexanol (B41254) and (E)-2-hexen-1-ol. annualreviews.org These compounds can also have antifungal properties, indicating a complex interaction between fungi and GLVs. pnas.organnualreviews.org

In the context of biotransformation, yeasts such as Saccharomyces cerevisiae are well-known for their alcohol dehydrogenase activity, which can reduce hexenal (B1195481) to hexenol. frontiersin.orgnih.gov Bacteria are also key players. For example, recombinant alcohol dehydrogenase from Rhodococcus ruber has been effectively used in the bioreduction of hexenal. frontiersin.orgnih.gov While many bacteria possess the enzymatic machinery to degrade alcohols, specific microbial communities in soil and water responsible for the degradation of (E)-2-hexen-1-ol are not yet fully characterized in the literature.

The primary enzymatic pathway for the interconversion of hexenals and hexenols is catalyzed by alcohol dehydrogenases (ADHs). mdpi.com These enzymes are ubiquitous in nature, found in plants, animals, and microbes. In bioreactors, ADH from sources like Saccharomyces cerevisiae and Candida boidinii (the latter used for cofactor regeneration) have been successfully immobilized and used to convert (E)-2-hexenal into (E)-2-hexen-1-ol. frontiersin.orgnih.gov This process is a key step in the biotechnological production of natural flavors.

The biosynthesis of (E)-2-hexen-1-ol in plants originates from the lipoxygenase (LOX) pathway, which involves the enzymes lipoxygenase, hydroperoxide lyase (HPL), and alcohol dehydrogenase. rsc.orggoogle.comishs.org These plant-derived volatiles then enter the environment, where they are subject to further microbial transformation.

Below is a table summarizing the key enzymes involved in the transformation of (E)-2-hexen-1-ol and its direct precursor.

Table 1: Key Enzymes in (E)-2-Hexen-1-ol Transformation

Enzyme NameAbbreviationSource Organism ExamplesCatalytic FunctionReference(s)
Alcohol DehydrogenaseADHSaccharomyces cerevisiae, Rhodococcus ruberReduces (E)-2-hexenal to (E)-2-hexen-1-ol frontiersin.org, mdpi.com, nih.gov
LipoxygenaseLOXPlants (e.g., Olive)Initiates the pathway by oxidizing fatty acids google.com, rsc.org, ishs.org
Hydroperoxide LyaseHPLPlantsCleaves hydroperoxides to form aldehydes (precursors to hexenol) google.com, pnas.org
Formate DehydrogenaseFDHCandida boidiniiUsed in bioreactors for NADH cofactor regeneration to support ADH activity frontiersin.org, nih.gov

Emerging Research Frontiers and Methodological Advancements in Deuterated Systems

Integration of Deuterated 2E-Hexen-1-ol in Multi-Omics Research

The use of stable isotope-labeled compounds, such as deuterium-labeled molecules, is a cornerstone of modern multi-omics research, enabling detailed investigation of metabolic pathways and cellular processes. The strategic incorporation of deuterium (B1214612) into molecules like 2E-Hexen-1-ol provides a powerful tool for tracing metabolic fates and understanding complex biological networks.

Isotopic Labeling in Fluxomics and Pathway Reconstruction

Metabolic flux analysis (MFA) is a critical technique for quantitatively studying cellular metabolism. nih.govnih.gov Unlike metabolite concentrations, metabolic fluxes—the rates of intracellular metabolic conversions—cannot be measured directly. nih.gov MFA utilizes stable isotope-labeled tracers, such as deuterium-labeled compounds, to unravel this information. nih.govnih.gov The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.gov By measuring these patterns, researchers can infer the fluxes within the network. nih.govnih.gov

The application of stable isotope labeling in MFA provides significant insights into cellular metabolism and its regulation. creative-proteomics.com This technique is widely used across various research sectors, including microbiology, plant biology, and biomedical research. creative-proteomics.com For instance, by introducing a deuterated substrate like 2E-Hexen-1-ol into a biological system, researchers can track the deuterium atoms as they are incorporated into downstream metabolites. This allows for the mapping of metabolic pathways and the quantification of fluxes through different routes. frontiersin.org

Traditionally, stable isotope analyses were targeted, focusing on a small set of metabolites. frontiersin.org However, recent advancements have enabled global, non-targeted detection and quantification of isotopic enrichment, providing a more comprehensive view of metabolic networks. frontiersin.org This untargeted approach can reveal unexpected metabolic pathways and flux changes, which is particularly valuable in disease research. frontiersin.org

Key applications of isotopic labeling in fluxomics include:

Quantifying metabolic fluxes in central carbon metabolism. isotope.com

Determining the relative contributions of converging metabolic pathways. nih.govnih.gov

Identifying active metabolic pathways within a cell. acs.org

Investigating metabolic reprogramming in diseases like cancer. nih.gov

Studying the metabolism of drug molecules. symeres.com

Development of Advanced Analytical Platforms for Isotopic Tracers

The analysis of deuterated compounds and other isotopic tracers relies on sophisticated analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov These techniques are essential for detecting and quantifying the incorporation of isotopes into metabolites.

Mass Spectrometry (MS): MS-based methods are widely used for their high sensitivity and ability to analyze complex mixtures. rsc.org High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to measure metabolite labeling in cells grown in media containing isotope-labeled nutrients. isotope.com The development of new MS techniques, such as those for identifying and quantifying different molecules in a sample, often involves the use of deuterated compounds. wiseguyreports.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules. wiseguyreports.com In the context of isotopic tracers, NMR can confirm the structural integrity and the specific positions of labeled atoms within a molecule. rsc.org It can also be used for the quantitative analysis of specifically and non-specifically deuterated compounds. nih.gov While sample preparation for NMR-based metabolomics is minimal, it typically requires dissolving the sample in a deuterated solvent. unito.it

The combination of these analytical platforms provides a comprehensive toolkit for researchers using isotopic tracers. The National Deuteration Facility (NDF), for example, offers a range of services and equipment, including NMR and MS, to support research involving deuterated molecules. riconnected.org.au

Computational Chemistry and Modeling for Deuterated Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of deuterated compounds, complementing experimental approaches.

Quantum Mechanical Calculations for Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is a quantum mechanical phenomenon arising from the difference in mass between isotopes, which affects vibrational frequencies and zero-point energies. faccts.denih.gov Deuterium KIEs are the most commonly studied and can be accurately predicted using density functional theory (DFT) calculations. wikipedia.org

Quantum mechanical calculations are crucial for understanding the origin of KIEs. faccts.de For example, the replacement of hydrogen with the heavier deuterium lowers vibrational frequencies and, consequently, the zero-point energy, which can alter the free energy barrier of a reaction. faccts.de These calculations can be used to validate proposed reaction mechanisms. faccts.de Computational methods like the Bigeleisen equation and canonical variational theory with small curvature tunneling (CVT/SCT) are used to calculate semiclassical KIEs and to account for quantum tunneling effects. mdpi.comescholarship.org

Molecular Dynamics Simulations of Deuterated Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mpg.de In the context of deuterated systems, MD simulations provide insights into how isotopic substitution affects molecular interactions and dynamics.

For instance, MD simulations have been used to study the interactions of deuterated compounds with proteins and membranes. nih.govbiorxiv.org These simulations can reveal changes in the hydrogen bond network upon ligand binding, which can explain experimental observations from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). biorxiv.orgresearchgate.net By combining MD simulations with experimental data, researchers can gain a detailed, residue-specific understanding of protein-ligand interactions and protein stabilization. biorxiv.orgresearchgate.net

MD simulations can also be used to model the behavior of materials under irradiation, such as the interaction of deuterium with mixed materials. mpg.de These simulations help in understanding complex processes like erosion, deposition, and reflection at an atomic level. mpg.de

Future Perspectives on the Strategic Application of Site-Specifically Deuterated Unsaturated Alcohols in Interdisciplinary Research

The strategic, site-specific deuteration of unsaturated alcohols like 2E-Hexen-1-ol opens up numerous avenues for future interdisciplinary research. The demand for deuterated materials is on the rise, driven by their expanding applications in various scientific fields. europa.eu

Future research directions and applications include:

Advanced Materials Science: Deuteration can influence the structure and physical properties of materials, such as enhancing the performance of luminescent materials by reducing non-radiative decay processes. rsc.org The development of new deuteration reactions will facilitate the design of novel materials with tailored properties. queensu.ca

Drug Discovery and Development: Deuterated compounds are increasingly used to improve the pharmacokinetic properties of drugs by reducing metabolic degradation at vulnerable sites. nih.gov Site-specific deuteration can lead to more stable and effective therapeutic agents. snnu.edu.cn

Sustainable Chemistry: Deuterated compounds are being used to study the degradation pathways of biodegradable materials, contributing to the development of more sustainable products. resolvemass.ca

Mechanistic Studies: The precise placement of deuterium atoms allows for detailed investigations of reaction mechanisms and kinetics. symeres.com

Enhanced Analytical Techniques: Deuterated compounds serve as valuable internal standards in mass spectrometry and are used to simplify spectra in NMR, leading to more accurate and sensitive analyses. wiseguyreports.comresolvemass.ca

Complex Biological Systems: The use of selectively deuterated molecules will enable the study of more complex biological systems, including the interactions of multiple components in cosmetic and biomedical formulations. europa.eu

The continued development of synthetic methods for producing site-specifically deuterated compounds, coupled with advancements in analytical and computational techniques, will undoubtedly fuel further innovation across a wide range of scientific disciplines. queensu.caepj-conferences.org

Q & A

Basic: What are the critical steps in synthesizing 2E-Hexen-1-ol-2,3-d2 to ensure isotopic purity?

Methodological Answer:

  • Deuterated Reagents : Use deuterium-enriched precursors (e.g., D₂O or deuterated solvents) to minimize proton exchange during synthesis .
  • Reaction Conditions : Conduct reactions under inert atmospheres (e.g., N₂/Ar) and low temperatures to reduce isotopic scrambling .
  • Purification : Employ techniques like fractional distillation or preparative chromatography to isolate the deuterated compound from non-deuterated byproducts .
  • Characterization : Validate isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, the molecular ion peak in MS should align with the theoretical exact mass (128.12018 g/mol) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Absence of signals at positions 2 and 3 confirms deuteration. Compare with non-deuterated analogs for shifts (e.g., allylic protons near the double bond) .
    • ²H NMR : Direct detection of deuterium signals to verify labeling efficiency .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 128.12 (exact mass) and isotope patterns consistent with two deuterium atoms .
  • IR Spectroscopy : Compare O-H and C-D stretching frequencies (~3600 cm⁻¹ for O-H; ~2100–2200 cm⁻¹ for C-D) to non-deuterated analogs .

Advanced: What experimental designs are effective for studying kinetic isotope effects (KIEs) in reactions involving this compound?

Methodological Answer:

  • Parallel Reactions : Perform reactions with deuterated and non-deuterated compounds under identical conditions (temperature, solvent, catalyst) .
  • Rate Measurements : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify reactant consumption or product formation over time .
  • Statistical Analysis : Calculate KIE as the ratio of rate constants (k_H/k_D). Significant deviations from 1 indicate isotopic effects (e.g., C-D bond cleavage slower than C-H) .
  • Control Experiments : Account for solvent isotope effects and secondary KIEs by repeating reactions in deuterated solvents .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR/MS) for this compound?

Methodological Answer:

  • Cross-Validation : Compare data with authentic standards or computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Error Analysis : Assess instrument calibration (e.g., MS resolution, NMR magnet stability) and sample preparation (e.g., solvent impurities, deuteration efficiency) .
  • Supplementary Techniques : Use tandem MS (MS/MS) to confirm fragmentation patterns or heteronuclear correlation NMR (e.g., HSQC) to assign ambiguous signals .

Basic: What are best practices for handling and storing this compound to prevent isotopic exchange?

Methodological Answer:

  • Storage : Keep in airtight, chemically inert containers (e.g., glass ampoules) under inert gas (Ar/N₂) at -20°C to minimize degradation .
  • Handling : Use anhydrous conditions and deuterated solvents (e.g., DMSO-d₆) during experiments to avoid proton-deuterium exchange .
  • Contamination Mitigation : Dedicate equipment (e.g., syringes, glassware) for deuterated compounds to prevent cross-contamination .

Advanced: How does deuteration at positions 2 and 3 influence the reactivity of 2E-Hexen-1-ol in comparison to its non-deuterated analog?

Methodological Answer:

  • Mechanistic Probes : Use deuterated compounds to study reaction pathways (e.g., radical vs. ionic mechanisms) by tracking isotope-specific intermediates .
  • Isotope Effects in Catalysis : Compare turnover frequencies (TOF) in catalytic systems (e.g., hydrogenation) to assess how deuteration affects transition states .
  • Thermodynamic Studies : Measure equilibrium constants for deuterated vs. non-deuterated species in reversible reactions (e.g., acid-base equilibria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.